molecular formula C15H17N5O B11030788 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine

Cat. No.: B11030788
M. Wt: 283.33 g/mol
InChI Key: CJTRAQNFBOTZNW-UHFFFAOYSA-N
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Description

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a phenylguanidine moiety. The presence of these functional groups contributes to its diverse reactivity and potential utility in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinazolinone derivative with a phenylguanidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities while maintaining consistent quality. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.

    Substitution: The phenylguanidine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can produce a variety of substituted phenylguanidine derivatives.

Scientific Research Applications

1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Industry: Its reactivity and stability make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenylguanidine moiety can enhance binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one share a similar core structure but differ in functional groups, affecting their reactivity and applications.

    Phenylguanidine Derivatives: Compounds such as 1-phenyl-3-(2-thienyl)guanidine have similar guanidine moieties but differ in the attached aromatic rings, influencing their chemical behavior and biological activity.

Uniqueness: 1-(4-Oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-phenylguanidine is unique due to its combination of a quinazolinone core and a phenylguanidine moiety

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-1-phenylguanidine

InChI

InChI=1S/C15H17N5O/c16-14(17-10-6-2-1-3-7-10)20-15-18-12-9-5-4-8-11(12)13(21)19-15/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21)

InChI Key

CJTRAQNFBOTZNW-UHFFFAOYSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=O)NC(=N2)/N=C(\N)/NC3=CC=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N=C(N)NC3=CC=CC=C3

Origin of Product

United States

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